Butanoic acid, 4-bromo-3-oxo-

Vue d'ensemble

Description

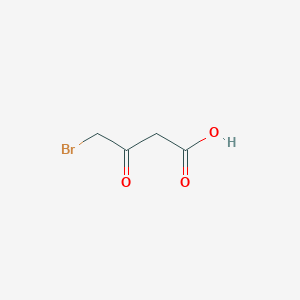

4-Bromo-3-oxobutanoic acid: is an organic compound with the molecular formula C4H5BrO3 . It is a derivative of butanoic acid, where a bromine atom is substituted at the fourth position and a keto group is present at the third position. This compound is known for its reactivity and is used in various chemical syntheses and research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Bromo-3-oxobutanoic acid can be synthesized through several methods. One common method involves the bromination of 3-oxobutanoic acid. The reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at room temperature to ensure the selective bromination at the fourth position .

Industrial Production Methods: In industrial settings, the production of 4-bromo-3-oxobutanoic acid may involve more efficient and scalable methods. One such method includes the use of triethylamine in tetrahydrofuran as a solvent, which allows for a more controlled reaction environment and higher yields .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-3-oxobutanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The keto group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include substituted butanoic acids, such as 4-amino-3-oxobutanoic acid or 4-thio-3-oxobutanoic acid.

Oxidation Reactions: Products include 3,4-dioxobutanoic acid or other oxidized derivatives.

Reduction Reactions: Products include 4-bromo-3-hydroxybutanoic acid or other reduced derivatives.

Applications De Recherche Scientifique

4-Bromo-3-oxobutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It is explored for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes

Mécanisme D'action

The mechanism of action of 4-bromo-3-oxobutanoic acid involves its reactivity due to the presence of both the bromine atom and the keto group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the keto group allows for various oxidation and reduction reactions. These reactive sites enable the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

3-Oxobutanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

4-Chloro-3-oxobutanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

4-Fluoro-3-oxobutanoic acid: Contains a fluorine atom, which significantly alters its chemical properties and reactivity compared to the bromine derivative.

Uniqueness: 4-Bromo-3-oxobutanoic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its non-halogenated or differently halogenated counterparts. This makes it a valuable intermediate in various chemical syntheses .

Activité Biologique

Butanoic acid, 4-bromo-3-oxo- (CAS No. 62903-13-3), is a bromo-substituted derivative of butanoic acid that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of butanoic acid, 4-bromo-3-oxo- is C₄H₅BrO₂. Its structure includes a bromo group and a keto functionality, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅BrO₂ |

| Molecular Weight | 178.99 g/mol |

| Log P (octanol-water) | 2.14 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds similar to butanoic acid, 4-bromo-3-oxo-, exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the bromo substitution enhances its activity against Gram-positive bacteria.

Neuroprotective Effects

Butanoic acid derivatives have been studied for their neuroprotective potential. Specifically, compounds related to butanoic acid, including those with similar functional groups, have shown promise in inhibiting enzymes involved in neurodegenerative diseases. For instance, some derivatives act as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in the metabolism of neuroactive compounds linked to conditions such as Alzheimer's disease .

Cytotoxicity and Cancer Research

The cytotoxic effects of butanoic acid derivatives have been evaluated in various cancer cell lines. Preliminary studies suggest that the compound may induce apoptosis in specific cancer cells, although further investigation is needed to elucidate the underlying mechanisms .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of butanoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, supporting the hypothesis that bromination enhances antimicrobial activity.

Case Study 2: Neuroprotection

In a neuroprotection study, butanoic acid derivatives were administered in models of oxidative stress. The results showed a marked decrease in neuronal cell death and improved survival rates when compared to controls, suggesting that these compounds could be developed as therapeutic agents for neurodegenerative disorders .

The biological activity of butanoic acid, 4-bromo-3-oxo-, is likely attributed to its ability to interact with specific enzymes and receptors within biological systems. Molecular docking studies suggest that the compound can bind effectively to active sites on target proteins, influencing their activity and leading to observable biological effects .

Propriétés

IUPAC Name |

4-bromo-3-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO3/c5-2-3(6)1-4(7)8/h1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMCCOPFYJURPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348408 | |

| Record name | butanoic acid, 4-bromo-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27807-85-8 | |

| Record name | butanoic acid, 4-bromo-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.